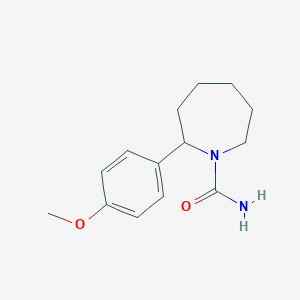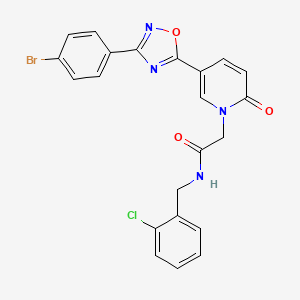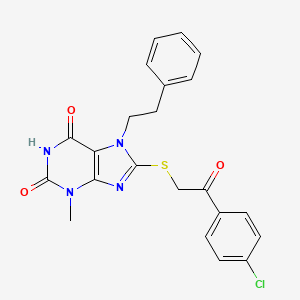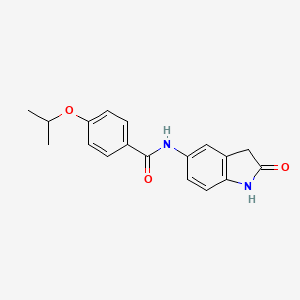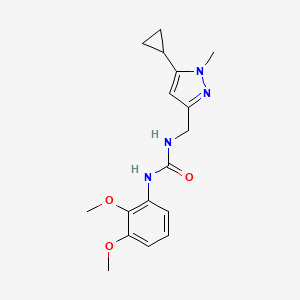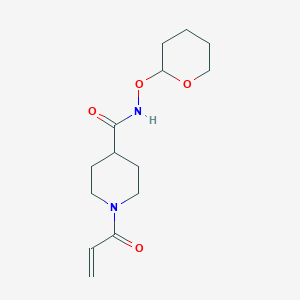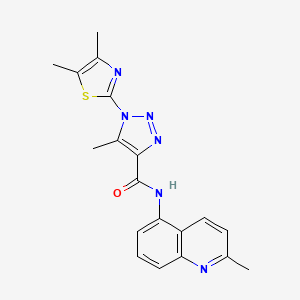
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The scientific research on compounds structurally related to 1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide primarily focuses on their synthesis, characterization, and evaluation of biological activities. Although direct studies on this specific compound are scarce, insights can be drawn from related research on triazole and quinazoline derivatives, highlighting their potential in various pharmacological applications.
Antibacterial and Antiviral Activities : Compounds incorporating triazole and quinazoline moieties have demonstrated significant antibacterial and antiviral activities. For example, 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives have been synthesized and shown to possess good antibacterial activity against various Gram-positive and Gram-negative strains (Selvakumar & Elango, 2017). Similarly, certain thiazole C-nucleosides, related in structural motif to triazoles, exhibited antiviral activity against types 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus (Srivastava et al., 1977).
Anticonvulsant and Analgesic Activities : Research into quinazolinone derivatives has uncovered their potential in treating neurological conditions. N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl-alkanamides, for example, have shown promising anticonvulsant activity, suggesting a pathway for the development of new neurotherapeutic agents (Noureldin et al., 2017). Additionally, compounds bearing a 6,8-dibromo-2-methylquinazoline moiety have been reported to possess analgesic activity, highlighting the analgesic potential of these chemical frameworks (Saad et al., 2011).
Synthetic Methodologies : The development of efficient synthetic methods for triazole and quinazoline derivatives is a significant focus area. Studies report the synthesis of 1-substituted aryl-4-ethoxycarbonyl-5-dimethylaminomethyleneamino-1,2,3-triazoles, exploring their potential biological activities and providing a basis for the synthesis of complex molecules with potential therapeutic applications (Chen et al., 2004).
Eigenschaften
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-10-8-9-14-15(20-10)6-5-7-16(14)22-18(26)17-12(3)25(24-23-17)19-21-11(2)13(4)27-19/h5-9H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPXISBHDGYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(N(N=N3)C4=NC(=C(S4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

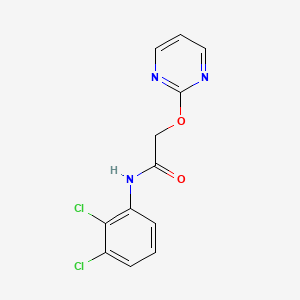
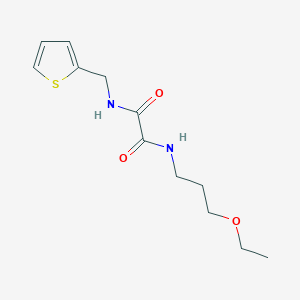
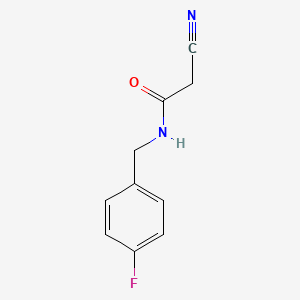
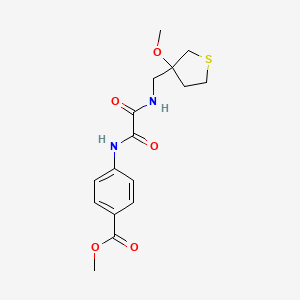
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)
